
(3,5-Di-t-butyl-4-ethoxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-di-tert-butyl-4-ethoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are widely used in organic synthesis due to their reactivity and selectivity. This particular compound is a solution in THF, a common solvent in organic chemistry, which helps stabilize the organozinc reagent and facilitates its use in various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-4-ethoxyphenyl)zinc bromide typically involves the reaction of 3,5-di-tert-butyl-4-ethoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-di-tert-butyl-4-ethoxyphenyl bromide+Zn→(3,5-di-tert-butyl-4-ethoxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of organozinc compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The key is to maintain an inert atmosphere and control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(3,5-di-tert-butyl-4-ethoxyphenyl)zinc bromide can undergo various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Transmetalation: It can transfer its organic group to another metal, such as palladium, in cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common electrophiles include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in THF at low temperatures.
Transmetalation: Palladium or nickel catalysts are often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Major Products
The major products depend on the specific reaction and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, (3,5-di-tert-butyl-4-ethoxyphenyl)zinc bromide is used in cross-coupling reactions to form carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (3,5-di-tert-butyl-4-ethoxyphenyl)zinc bromide can have significant biological and medicinal properties. For example, biaryl compounds synthesized via Suzuki-Miyaura coupling are found in many drugs and bioactive molecules.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, agrochemicals, and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of (3,5-di-tert-butyl-4-ethoxyphenyl)zinc bromide involves the transfer of its organic group to an electrophile or another metal. In nucleophilic substitution reactions, the zinc atom acts as a nucleophile, attacking the electrophile and forming a new bond. In transmetalation reactions, the zinc transfers its organic group to a palladium or nickel catalyst, which then participates in further reactions to form the final product.
Comparison with Similar Compounds
Similar Compounds
(3,5-di-tert-butylphenyl)zinc bromide: Similar structure but lacks the ethoxy group.
(4-ethoxyphenyl)zinc bromide: Similar structure but lacks the tert-butyl groups.
(3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
(3,5-di-tert-butyl-4-ethoxyphenyl)zinc bromide is unique due to the presence of both tert-butyl and ethoxy groups. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound. The ethoxy group can participate in hydrogen bonding and other interactions, further affecting the compound’s behavior in reactions.
This detailed article should provide a comprehensive overview of (3,5-di-tert-butyl-4-ethoxyphenyl)zinc bromide, 050 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H25BrOZn |
|---|---|
Molecular Weight |
378.7 g/mol |
IUPAC Name |
bromozinc(1+);1,3-ditert-butyl-2-ethoxybenzene-5-ide |
InChI |
InChI=1S/C16H25O.BrH.Zn/c1-8-17-14-12(15(2,3)4)10-9-11-13(14)16(5,6)7;;/h10-11H,8H2,1-7H3;1H;/q-1;;+2/p-1 |
InChI Key |
NMDKOSDUAHJWLI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


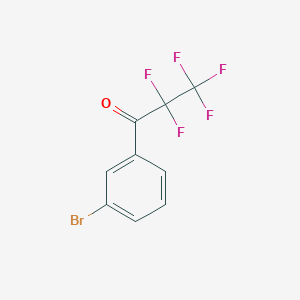

![2-(benzo[d]isoxazol-3-yl)-N-methoxy-N-methylacetamide](/img/structure/B14873901.png)


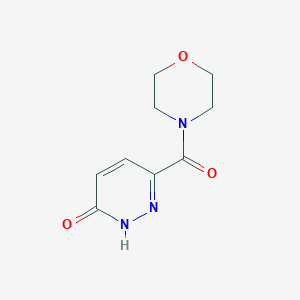
![3-[4-(Diphenylmethyl)piperazin-1-yl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14873925.png)
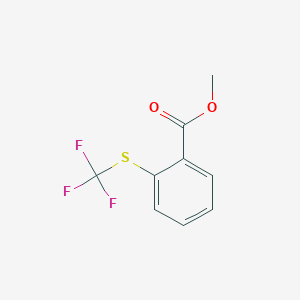

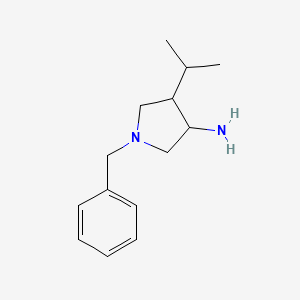
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B14873946.png)
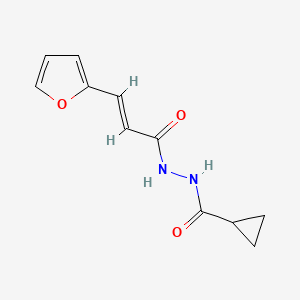
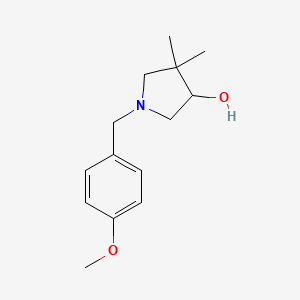
![2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)acetic acid](/img/structure/B14873957.png)
